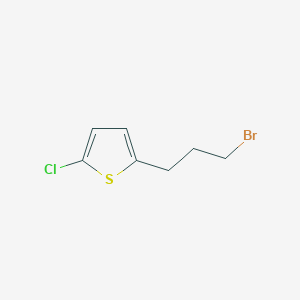
2-(3-Bromopropyl)-5-chlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-5-chlorothiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. This compound is characterized by the presence of a bromopropyl group at the second position and a chlorine atom at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-5-chlorothiophene typically involves the bromination of 3-propylthiophene followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the thiophene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)-5-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
- Substituted thiophenes with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Dehalogenated thiophenes from reduction reactions.
Scientific Research Applications
2-(3-Bromopropyl)-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-5-chlorothiophene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl and chlorothiophene moieties can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions and processes.
Comparison with Similar Compounds
- 2-(3-Bromopropyl)thiophene
- 5-Chlorothiophene
- 2-Bromo-5-chlorothiophene
Comparison: 2-(3-Bromopropyl)-5-chlorothiophene is unique due to the presence of both bromopropyl and chlorine substituents on the thiophene ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H8BrClS |
|---|---|
Molecular Weight |
239.56 g/mol |
IUPAC Name |
2-(3-bromopropyl)-5-chlorothiophene |
InChI |
InChI=1S/C7H8BrClS/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2 |
InChI Key |
CMHFTAPZJCGXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


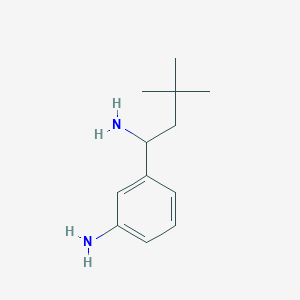

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)

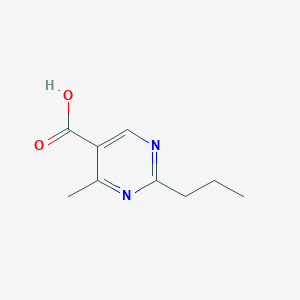
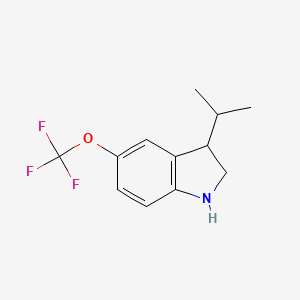


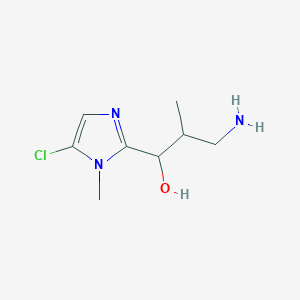
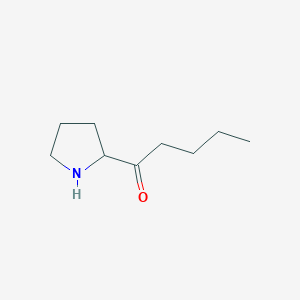
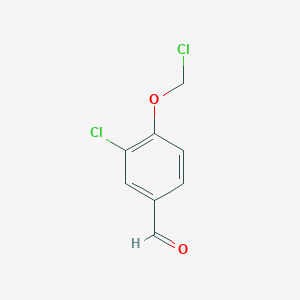

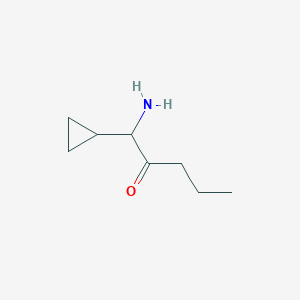
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
